Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
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Description
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . It interacts with enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell walls and subsequent cell death. Additionally, this compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth . Furthermore, it can affect the expression of genes involved in inflammation and immune response, suggesting its potential as an anti-inflammatory agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors on the cell surface, triggering downstream signaling pathways that regulate cellular functions . It can also inhibit the activity of enzymes involved in key metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation can impact experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes involved in key metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can affect the levels of metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation . These effects on metabolic pathways are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for determining the compound’s bioavailability and efficacy in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These subcellular localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTGLNPZNUZMIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377025 |
Source
|
Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259654-73-4 |
Source
|
Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.